molecular formula C10H13BrN2O2 B12537559 2,4-Diaminophenyl 2-bromo-2-methylpropanoate CAS No. 865835-95-6

2,4-Diaminophenyl 2-bromo-2-methylpropanoate

Cat. No.: B12537559
CAS No.: 865835-95-6
M. Wt: 273.13 g/mol
InChI Key: ZQIKZLHSUYFJGC-UHFFFAOYSA-N
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Description

2,4-Diaminophenyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of phenyl ester and contains both amine and bromine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminophenyl 2-bromo-2-methylpropanoate typically involves the esterification of 2,4-diaminophenol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminophenyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl esters, nitro derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Diaminophenyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diaminophenyl 2-bromo-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the amine groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of target proteins, enzymes, or receptors, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diaminophenyl 2-bromoisobutyrate
  • 2-Bromo-2-methylpropanoic acid
  • 2-Bromo-2-methylpropane

Uniqueness

2,4-Diaminophenyl 2-bromo-2-methylpropanoate is unique due to the presence of both amine and bromine functional groups, which allow for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

865835-95-6

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

(2,4-diaminophenyl) 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,11)9(14)15-8-4-3-6(12)5-7(8)13/h3-5H,12-13H2,1-2H3

InChI Key

ZQIKZLHSUYFJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=C(C=C(C=C1)N)N)Br

Origin of Product

United States

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